2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

Catalog No.
S13571406
CAS No.
M.F
C10H7BrN2O
M. Wt
251.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

Product Name

2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

IUPAC Name

2-bromo-4-imidazol-1-ylbenzaldehyde

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

InChI

InChI=1S/C10H7BrN2O/c11-10-5-9(2-1-8(10)6-14)13-4-3-12-7-13/h1-7H

InChI Key

KDYPLUPJLQBYJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C2)Br)C=O

2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde is an organic compound characterized by a bromine atom attached to a benzaldehyde moiety, which is further substituted with an imidazole ring. This compound is notable for its unique structure, which combines the properties of both aromatic and heterocyclic compounds. The molecular formula for this compound is C10H8BrN2O, and it features a bromine atom at the 2-position of the benzaldehyde and an imidazole group at the 4-position. Its structural characteristics contribute to its potential applications in various fields, including medicinal chemistry and materials science.

Due to its functional groups:

  • Electrophilic Aromatic Substitution: The bromine atom serves as a good leaving group, allowing for substitutions at the aromatic ring.
  • Condensation Reactions: It can undergo condensation with various nucleophiles, particularly those containing amino or hydroxyl groups.
  • Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Cross-Coupling Reactions: It may participate in palladium-catalyzed cross-coupling reactions to form more complex structures, leveraging its bromine atom for coupling with organometallic reagents.

Compounds similar to 2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde have demonstrated various biological activities. For instance, derivatives of imidazole are known for their antifungal, antibacterial, and antitumor properties. The specific biological activity of 2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde has not been extensively documented, but its structural similarity to other biologically active imidazole derivatives suggests potential therapeutic applications.

The synthesis of 2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde can be achieved through several methods:

  • Bromination of 4-(1H-imidazol-1-yl)benzaldehyde: This involves treating 4-(1H-imidazol-1-yl)benzaldehyde with bromine or a brominating agent in an appropriate solvent.
  • Direct Synthesis from 4-Bromobenzaldehyde: A method involves reacting 4-bromobenzaldehyde with imidazole in the presence of a base (such as potassium carbonate) and a catalyst (such as copper(I) iodide) under reflux conditions. This reaction typically yields high purity and good yield of the desired product .
  • One-Pot Reactions: Recent studies have explored one-pot synthetic strategies that integrate multiple steps into a single reaction sequence, enhancing efficiency and reducing waste.

2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde finds applications in various fields:

  • Medicinal Chemistry: It serves as a precursor for developing novel pharmaceuticals, particularly those targeting fungal infections or cancer cells.
  • Material Science: Its unique properties make it suitable for creating functional materials, including sensors and catalysts.
  • Organic Synthesis: This compound can be utilized as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde often focus on its reactivity with biological targets or other chemical species. For example:

  • Binding Studies: Research may investigate how this compound interacts with specific enzymes or receptors, which could reveal insights into its potential therapeutic effects.
  • Catalytic Activity: Studies may explore its role as a catalyst in organic transformations, assessing its efficiency compared to other known catalysts.

Several compounds share structural or functional similarities with 2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-(1H-imidazol-1-yl)benzaldehydeContains an imidazole ring without brominationExhibits antifungal and antibacterial activities
2-BromoanilineAromatic amine with a bromine substituentUsed in dye synthesis; exhibits different reactivity
2-Bromo-5-nitroanilineSimilar brominated structure with a nitro groupIncreased electron-withdrawing effects
5-BromoimidazoleHeterocyclic compound with a bromine substituentShows diverse biological activities

The uniqueness of 2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde lies in its combination of both the imidazole and aldehyde functionalities along with the bromine atom, which enhances its reactivity and potential applications compared to similar compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

249.97418 g/mol

Monoisotopic Mass

249.97418 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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